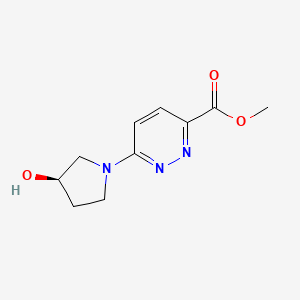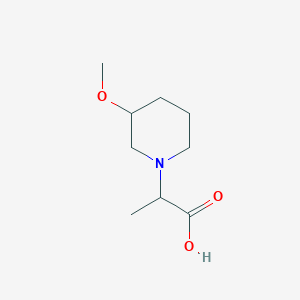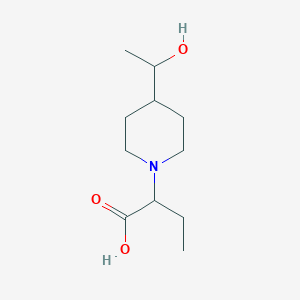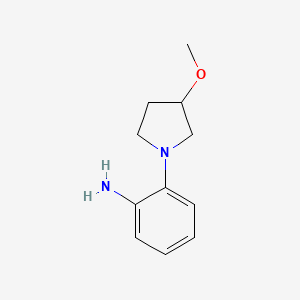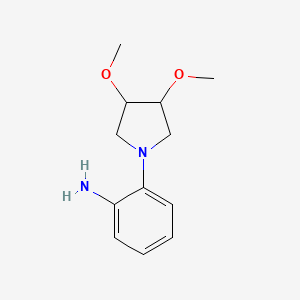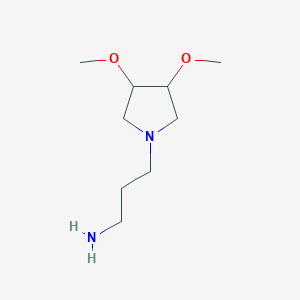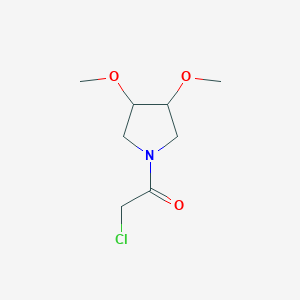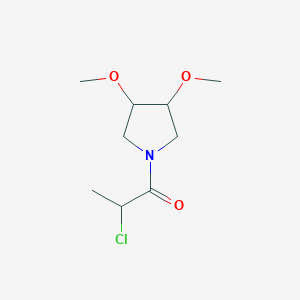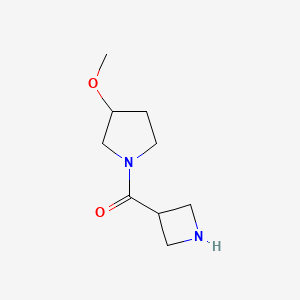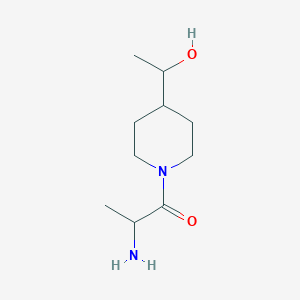
2-Amino-1-(4-(1-hydroxyethyl)piperidin-1-yl)propan-1-one
Descripción general
Descripción
2-Amino-1-(piperidin-1-yl)propan-1-one is a compound with the molecular formula C8H16N2O . It has a molecular weight of 156.23 g/mol . This compound serves as a precursor to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .
Synthesis Analysis
Piperidones, including 2-Amino-1-(piperidin-1-yl)propan-1-one, are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day .Molecular Structure Analysis
The InChI string for 2-Amino-1-(piperidin-1-yl)propan-1-one is InChI=1S/C8H16N2O/c1-7(9)8(11)10-5-3-2-4-6-10/h7H,2-6,9H2,1H3 . This provides a standardized way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound has a topological polar surface area of 46.3 Ų and a rotatable bond count of 1 . Other properties such as XLogP3-AA, hydrogen bond donor count, hydrogen bond acceptor count, exact mass, monoisotopic mass, heavy atom count, formal charge, complexity, isotope atom count, defined atom stereocenter count, undefined atom stereocenter count, defined bond stereocenter count, undefined bond stereocenter count, covalently-bonded unit count, and whether the compound is canonicalized are also provided .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound has been involved in research exploring the synthesis and characterization of piperidine derivatives, showcasing methodologies for producing compounds with potential pharmacological applications. Vardanyan (2018) discussed derivatives of piperidines, including those related to the specified compound, emphasizing their pharmacological properties and synthetic methods (Vardanyan, 2018). Additionally, Jin-hong (2011) described NMR characteristics and conformational analysis of similar derivatives, highlighting the importance of these methods in understanding the structural aspects of these compounds (Zheng Jin-hong, 2011).
Application in Medicinal Chemistry
Research into the applications of piperidine derivatives in medicinal chemistry has shown that these compounds can serve as building blocks for more complex structures with potential therapeutic effects. Studies by Jiang et al. (2013) on N-Tosyl piperidinyl-containing α-aminophosphonates, for example, demonstrated insecticidal activities, suggesting the utility of piperidine derivatives in developing new pest control agents (Zhifu Jiang et al., 2013). Additionally, the synthesis of polyhydroxylated indolizidines, as reported by Baumann et al. (2008), involved piperidine rings, indicating their potential as glycosidase inhibitors, which could have implications in treating diseases related to enzyme dysfunction (D. Baumann et al., 2008).
Pharmaceutical Building Blocks
Mapes and Mani (2007) reported on the high-yielding syntheses of 1-piperidin-4-yl butyro- and valerolactams, showcasing a method that could simplify the production of pharmaceutical building blocks. Their work highlights the versatility of piperidine derivatives in synthesizing compounds that could be key intermediates in drug development (Christopher M. Mapes and N. Mani, 2007).
Mecanismo De Acción
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . A series of 2-amino-4-(1-piperidine) pyridine derivatives have been designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to changes in cellular function .
Biochemical Pathways
Piperidine derivatives are known to impact a wide range of biochemical pathways, depending on their specific targets .
Result of Action
The effects would depend on the specific targets and pathways impacted by this compound .
Propiedades
IUPAC Name |
2-amino-1-[4-(1-hydroxyethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-7(11)10(14)12-5-3-9(4-6-12)8(2)13/h7-9,13H,3-6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZBFAQGICAWOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C(=O)C(C)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-2,2-difluoroacetic acid](/img/structure/B1474507.png)
